molecular formula C18H27N3O3 B2860029 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide CAS No. 1207037-94-2

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide

Cat. No.: B2860029
CAS No.: 1207037-94-2
M. Wt: 333.432
InChI Key: QRCFNVLWLFRVQC-UHFFFAOYSA-N
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide is a pyridine derivative characterized by a unique structural framework. The core pyridine ring is substituted with a 1-methyl-2-oxo-1,2-dihydropyridin moiety, forming a lactam structure. At position 5, an azepane-1-carbonyl group (a seven-membered cyclic amide) is attached, while position 3 bears a pivalamide (2,2-dimethylpropanamide) group.

Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-18(2,3)17(24)19-14-11-13(12-20(4)16(14)23)15(22)21-9-7-5-6-8-10-21/h11-12H,5-10H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCFNVLWLFRVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide can be compared to other pyridine-based pivalamide derivatives listed in the Catalog of Pyridine Compounds (2017) . Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
This compound (Target Compound) Azepane-1-carbonyl, 1-methyl-2-oxo-dihydropyridin, pivalamide Not explicitly provided ~350–400 (est.) Bulky azepane ring enhances lipophilicity; lactam structure may improve stability.
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Chloro, formyl, iodo, pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Electrophilic formyl and iodo groups may confer reactivity for further synthesis.
N-(5-(hydroxymethyl)pyridin-2-yl)pivalamide Hydroxymethyl, pivalamide C₁₁H₁₆N₂O₂ 208.26 Hydroxymethyl group increases polarity; potential for hydrogen bonding.
N-(3-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide Trifluoromethyl, hydroxypropynyl, pivalamide C₁₄H₁₅F₃N₂O₂ 300.28 Trifluoromethyl enhances metabolic stability; hydroxypropynyl aids solubility.
N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide Methoxy, trimethylsilyl, pivalamide Not explicitly provided ~300–350 (est.) Trimethylsilyl group adds steric bulk; methoxy improves electron density.

Key Differences

Azepane vs. Smaller Substituents : The target compound’s azepane-1-carbonyl group distinguishes it from derivatives with smaller substituents (e.g., hydroxymethyl, trifluoromethyl). The seven-membered azepane ring likely increases lipophilicity and may influence binding to hydrophobic pockets in biological targets .

Functional Group Diversity : Unlike derivatives with halogens (e.g., iodo, chloro) or polar groups (e.g., hydroxymethyl), the target compound’s azepane and pivalamide substituents prioritize steric bulk over electrophilicity .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structurally related molecules:

  • EZH2 Inhibition: highlights EPZ011989, an EZH2 inhibitor with a pyridine core and amide substituents. Although the target compound lacks the trifluoromethyl and morpholinopropynyl groups of EPZ011989, its azepane moiety could similarly enhance target affinity through hydrophobic interactions .
  • Stability and Solubility: The pivalamide group, common to all compared compounds, is known to resist metabolic degradation, while the azepane ring may reduce aqueous solubility compared to hydroxymethyl or carboxylic acid derivatives .

Q & A

Basic: What are the key considerations for synthesizing N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pivalamide?

Answer:
Synthesis typically involves multi-step reactions starting with precursors like azepane and substituted dihydropyridine derivatives. Critical steps include:

  • Coupling reactions for amide bond formation between the azepane-carbonyl and dihydropyridine moieties .
  • Protection/deprotection strategies for reactive groups (e.g., ketones, amines) to avoid side reactions .
  • Purification via column chromatography or HPLC to isolate the target compound from intermediates .
    Reaction progress should be monitored using TLC or HPLC to ensure intermediate purity before proceeding .

Basic: How should researchers characterize this compound’s structural integrity?

Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HR-MS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for the dihydropyridine ring and azepane orientation .
  • FT-IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Apply factorial design of experiments (DoE) to systematically test variables:

  • Temperature : Higher temps (80–120°C) may accelerate coupling but risk decomposition; lower temps favor selectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic acyl substitution in amide formation .
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states .
    Post-optimization, validate with kinetic studies to identify rate-limiting steps .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Answer:

  • Cross-validate techniques : Compare NMR with LC-MS to rule out impurities .
  • Isotopic labeling : Use ¹⁵N or ¹³C labeling to clarify ambiguous signals in crowded spectra .
  • Dynamic NMR (DNMR) : Assess rotational barriers in amide bonds or azepane ring puckering if splitting suggests conformational exchange .
  • Computational modeling : Simulate NMR spectra using DFT (e.g., Gaussian) to match experimental data .

Advanced: What computational tools predict this compound’s reactivity and stability?

Answer:

  • Molecular dynamics (MD) simulations : Model solvation effects and hydrolytic stability of the pivalamide group .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • AI-driven platforms : Use COMSOL Multiphysics integrated with ML algorithms to simulate reaction pathways and optimize conditions .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions .
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the azepane-carbonyl group) .
  • Kinetic modeling : Derivate rate constants (k) and Arrhenius plots to predict shelf-life .

Advanced: What strategies elucidate its potential biological mechanisms?

Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger to identify binding modes .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified azepane or pivalamide groups to pinpoint pharmacophores .
  • In vitro assays : Test enzyme inhibition (e.g., IC₅₀ determination) in cell-free systems to isolate direct effects .

Advanced: How to address batch-to-batch variability in biological assay results?

Answer:

  • Quality control (QC) protocols : Standardize synthesis and purification (e.g., ≥95% purity via HPLC) .
  • Bioassay triplicates : Include internal controls (e.g., reference inhibitors) to normalize inter-experimental variability .
  • Metabolomic profiling : Use LC-MS to detect trace impurities that may synergize/antagonize activity .

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